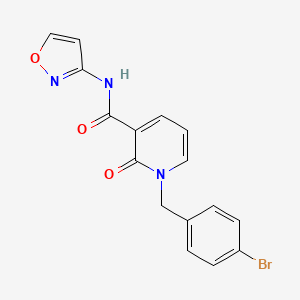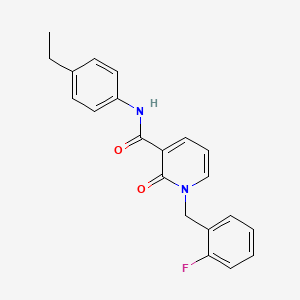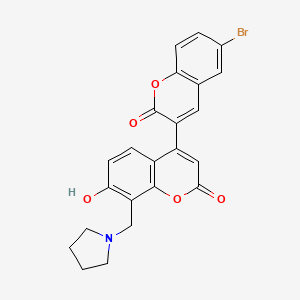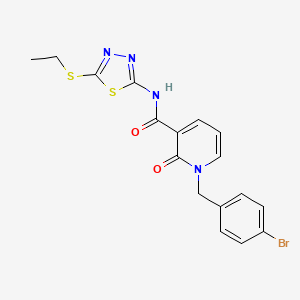
1-(4-bromobenzyl)-N-(isoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromobencil)-N-(isoxazol-3-il)-2-oxo-1,2-dihidropiridina-3-carboxamida es un compuesto orgánico sintético que pertenece a la clase de derivados de dihidropiridina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(4-bromobencil)-N-(isoxazol-3-il)-2-oxo-1,2-dihidropiridina-3-carboxamida generalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común puede incluir:
Formación del anillo de dihidropiridina: Esto se puede lograr mediante una reacción de Hantzsch, donde un aldehído, un éster β-ceto y amoníaco o una amina se condensan.
Introducción del grupo 4-bromobencilo: Este paso puede implicar una reacción de sustitución nucleofílica donde un haluro de bromobencilo adecuado reacciona con el intermedio de dihidropiridina.
Unión de la parte isoxazol: Esto se puede hacer mediante una reacción de acoplamiento, como un acoplamiento cruzado catalizado por paladio, para introducir el anillo de isoxazol.
Métodos de producción industrial
Los métodos de producción industrial probablemente implicarían la optimización de las rutas sintéticas anteriores para asegurar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(4-bromobencil)-N-(isoxazol-3-il)-2-oxo-1,2-dihidropiridina-3-carboxamida puede experimentar varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los correspondientes N-óxidos u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden dirigirse al grupo carbonilo o a los anillos aromáticos.
Sustitución: El átomo de bromo en el grupo 4-bromobencilo se puede sustituir por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico (m-CPBA) y permanganato de potasio.
Reducción: Se pueden usar agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Los nucleófilos como aminas, tioles o alcóxidos se pueden usar en condiciones apropiadas.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir N-óxidos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en lugar del átomo de bromo.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Como sonda para estudiar vías e interacciones biológicas.
Medicina: Posibles aplicaciones terapéuticas debido a su actividad biológica.
Industria: Uso en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 1-(4-bromobencil)-N-(isoxazol-3-il)-2-oxo-1,2-dihidropiridina-3-carboxamida dependería de su objetivo biológico específico. En general, los derivados de dihidropiridina pueden interactuar con varios objetivos moleculares, como canales iónicos, enzimas o receptores, lo que lleva a la modulación de vías biológicas.
Comparación Con Compuestos Similares
Compuestos similares
Nifedipina: Un derivado de dihidropiridina conocido que se usa como bloqueador de los canales de calcio.
Amlodipina: Otro derivado de dihidropiridina con propiedades antihipertensivas.
Singularidad
1-(4-bromobencil)-N-(isoxazol-3-il)-2-oxo-1,2-dihidropiridina-3-carboxamida es única debido a la presencia de los grupos 4-bromobencilo e isoxazol, que pueden conferir actividades biológicas y propiedades químicas distintas en comparación con otros derivados de dihidropiridina.
Propiedades
Fórmula molecular |
C16H12BrN3O3 |
|---|---|
Peso molecular |
374.19 g/mol |
Nombre IUPAC |
1-[(4-bromophenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C16H12BrN3O3/c17-12-5-3-11(4-6-12)10-20-8-1-2-13(16(20)22)15(21)18-14-7-9-23-19-14/h1-9H,10H2,(H,18,19,21) |
Clave InChI |
RZLJOASMOXLJDJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=O)C(=C1)C(=O)NC2=NOC=C2)CC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-chloro-2-methoxyphenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11254063.png)
![Ethyl 2-benzamido-6-(propan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate](/img/structure/B11254083.png)
![3-[3-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B11254091.png)
![3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-phenylpropanamide](/img/structure/B11254105.png)

![1,3-dimethyl-5-[(2-oxo-2-piperidin-1-ylethyl)thio]-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11254114.png)
![2-(4-Methoxyphenyl)-6-((4-methylbenzyl)thio)imidazo[1,2-b]pyridazine](/img/structure/B11254117.png)

![4-(dimethylsulfamoyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B11254125.png)

![2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11254144.png)
![1-(4-chlorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B11254150.png)
![N-(4-ethylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11254157.png)

